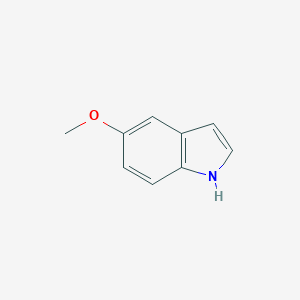

5-Methoxyindole

Descripción general

Descripción

5-Methoxyindole (C₉H₉NO) is an indole derivative characterized by a methoxy group at the 5-position of the indole scaffold . It shares structural similarities with melatonin (N-acetyl-5-methoxytryptamine), differing primarily in the absence of melatonin’s acetylated side chain. This compound has garnered attention for its biological activities, particularly its antifungal properties against plant pathogens like Fusarium graminearum, a major cause of wheat head blight . Its cost-effectiveness and simpler synthesis compared to melatonin make it a promising candidate for agricultural applications .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-Quinuclidinil benzilato implica la esterificación del ácido benzílico con un alcohol derivado de la quinuclidina . La reacción típicamente requiere un catalizador ácido y se lleva a cabo en condiciones de reflujo para asegurar la esterificación completa .

Métodos de producción industrial

En entornos industriales, la producción de BZ3 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final . La producción industrial también incluye pasos de purificación como la recristalización para obtener BZ3 en su forma cristalina pura .

Análisis De Reacciones Químicas

Tipos de reacciones

El 3-Quinuclidinil benzilato experimenta varios tipos de reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción pueden convertir BZ3 en sus alcoholes correspondientes u otras formas reducidas.

Sustitución: BZ3 puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan a menudo agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Las reacciones de sustitución típicamente involucran reactivos como halógenos o nucleófilos en condiciones ácidas o básicas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de BZ3 puede producir varios ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Antifungal Activity

Recent studies have highlighted the antifungal properties of 5-methoxyindole, particularly against Fusarium graminearum, a notorious pathogen affecting wheat crops.

- Mechanism of Action : The compound inhibits the growth and conidia germination of F. graminearum, inducing malformation and reactive oxygen species (ROS) accumulation in fungal cells. It downregulates genes associated with ROS scavenging, leading to cell death in the pathogen .

- Case Study : A study demonstrated that this compound significantly reduced fungal infection rates in wheat, suggesting its potential as a natural fungicide .

Neuropharmacological Potential

This compound has been investigated for its neuroprotective effects, particularly through its derivatives.

- Radical Scavenging Properties : Two derivatives of this compound carboxylic acid were synthesized and tested for their ability to scavenge free radicals. These compounds showed promising results in reducing oxidative stress in neuronal cells, indicating potential therapeutic applications in neurodegenerative diseases .

- Case Study : In vitro evaluations indicated that these derivatives could effectively inhibit oxidative damage induced by iron, showcasing their antioxidant capabilities .

Role in Human Metabolism

This compound is recognized as a metabolite that can be found in human blood, although it is not naturally occurring. Its presence is linked to exposure to the compound or its derivatives.

- Exposome Studies : It is part of the human exposome, which encompasses all environmental exposures throughout an individual's life and their health implications. Research indicates that elevated levels of this compound may be associated with certain health conditions .

Pharmacological Applications

The compound serves as a core structure for several pharmacologically active molecules.

- Melatonin Analog : As a structural analog of melatonin, this compound may act as an endogenous ligand for various receptors including PPARγ and serotonin receptors (5-HT3). This suggests potential applications in sleep regulation and mood disorders .

- Case Study : Research into its agonistic effects on PPARγ has opened avenues for investigating anti-inflammatory and metabolic effects, which are crucial for conditions like obesity and diabetes .

Synthetic Applications

This compound is utilized in synthetic chemistry for producing various derivatives.

- Synthesis of Indirubins : It has been shown to participate in reactions that yield indirubins, which are valuable dyes and have biological significance. The synthesis involves modulating reaction conditions to optimize yields .

- Case Study : A systematic assay demonstrated that electron-deficient indoles substituted at specific positions yielded significant amounts of indirubins under controlled conditions, showcasing the versatility of this compound in synthetic pathways .

Summary Table of Applications

Mecanismo De Acción

El 3-Quinuclidinil benzilato ejerce sus efectos antagonizando los receptores muscarínicos de acetilcolina . Esta acción bloquea la unión de la acetilcolina, un neurotransmisor, a sus receptores, lo que lleva a una variedad de efectos fisiológicos y psicológicos . El bloqueo de estos receptores interrumpe la señalización colinérgica normal, lo que provoca síntomas como delirio, alucinaciones y disfunción cognitiva .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Melatonin

5-Methoxyindole is a structural homolog of melatonin, retaining the 5-methoxy group critical for receptor interactions but lacking the acetylated tryptamine side chain. This difference reduces production costs while preserving bioactivity. Both compounds induce reactive oxygen species (ROS) accumulation in F. graminearum, leading to oxidative stress, hyphal malformation, and cell death . However, this compound exhibits stronger antifungal activity at lower concentrations (e.g., 0.5–1 mM) compared to melatonin (4 mM) .

Key Differences :

- EC₅₀ Values : In antifungal assays, this compound shows a lower EC₅₀ (effective concentration for 50% inhibition) than melatonin, indicating higher potency .

- Cost : this compound is cheaper to synthesize, making it more practical for large-scale agricultural use .

Comparison with Other Indole Derivatives

Indole

Indole, the parent compound, lacks the 5-methoxy group. While it exhibits some antimicrobial activity, it is far less effective against F. graminearum.

3-Methylindole (Skatole)

3-Methylindole, another indole derivative, primarily affects bacterial biofilms and mammalian cells. Unlike this compound, it generates hydroxylated products upon oxidation and lacks significant antifungal activity against filamentous fungi .

5-Methoxytryptamine

This melatonin precursor shares the 5-methoxy group but includes a tryptamine backbone. While it interacts with serotonin receptors in animals, its role in plant pathogen defense remains unclear, unlike this compound, which directly inhibits fungal growth and spore germination .

Pharmacological and Chemical Reactivity

In contrast, melatonin derivatives are more studied for circadian rhythm regulation. Chemically, this compound reacts with HOCl to form chlorinated products, whereas melatonin and 3-methylindole produce hydroxylated derivatives, reflecting electronic and steric effects of substituents .

Antifungal Mechanisms and Gene Regulation

Both this compound and melatonin downregulate F. graminearum genes encoding ROS-scavenging enzymes (e.g., catalases FGSG02881, FGSG06554 and peroxidases FGSG_02974), exacerbating oxidative stress . However, this compound uniquely suppresses conidiation (spore formation) at 1 mM, a concentration where melatonin only partially inhibits germination .

Table 1: Comparative Antifungal Activity

| Compound | EC₅₀ (mM) | Key Mechanisms | ROS Induction | Cost Efficiency |

|---|---|---|---|---|

| This compound | 0.5–1 | ROS accumulation, catalase/peroxidase gene suppression, spore inhibition | High | High |

| Melatonin | 4 | ROS accumulation, hyphal malformation | Moderate | Low |

| Indole | >10 | Chlorination byproducts, weak antimicrobial activity | Low | Moderate |

| 3-Methylindole | N/A | Hydroxylation, biofilm disruption | None | Moderate |

Actividad Biológica

5-Methoxyindole is a chemical compound that has garnered attention for its diverse biological activities, particularly its neuroprotective, antioxidant, and antifungal properties. This article delves into the various aspects of its biological activity, supported by research findings and case studies.

This compound is an indole derivative characterized by a methoxy group at the 5-position. Its synthesis has been reported through various methods, including the conversion from 5-methoxy-2-oxindole .

Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of this compound and its derivatives. Research demonstrated that these compounds exhibit significant inhibition of monoamine oxidase B (MAO-B), which is crucial in neurodegenerative diseases like Alzheimer's. The compounds showed strong antioxidant activity and were effective in reducing oxidative stress in neuronal cells. For instance, in vitro tests indicated their ability to suppress lipid peroxidation and protect against neurotoxicity induced by oxidative stressors .

Table 1: Neuroprotective Effects of this compound Derivatives

| Compound | MAO-B Inhibition | Antioxidant Activity | Neuroprotection Against |

|---|---|---|---|

| This compound | Strong | High | SH-SY5Y Cells |

| 5-Methoxy-Indole Carboxylic Acid | Moderate | Moderate | Rat Brain Synaptosomes |

Antifungal Activity

This compound has also been studied for its antifungal properties, particularly against Fusarium graminearum, a pathogen affecting wheat crops. The compound demonstrated potent inhibitory effects on fungal growth, conidia formation, and germination. It induced reactive oxygen species (ROS) accumulation in fungal cells, leading to cell death and malformation of hyphae and conidia .

Case Study: Antifungal Mechanism

In a study examining the effects of this compound on Fusarium graminearum, it was found that treatment with concentrations as low as 0.1 mM significantly inhibited conidial germination. The compound's mechanism involved downregulation of genes responsible for ROS scavenging, which further exacerbated oxidative damage to the fungal cells .

Pharmacological Properties

The pharmacological properties of this compound extend beyond neuroprotection and antifungal activity. It has been assessed for its potential in various therapeutic applications due to its structural similarity to melatonin, which is known for regulating circadian rhythms and exhibiting immunomodulatory effects . The following table summarizes key pharmacological properties:

Table 2: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Antioxidant | Reduces oxidative stress in neuronal cells |

| MAO-B Inhibition | Inhibits monoamine oxidase B |

| Antifungal | Inhibits growth of Fusarium graminearum |

| Cytoprotective | Protects against cellular toxicity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methoxyindole and its derivatives?

The synthesis of this compound derivatives typically involves methoxylation or functionalization of indole precursors. For example, 5-methoxy-1H-indol-6-ol is synthesized via chlorination of 5-methoxy-2-oxindole using triphenylphosphine-carbon tetrachloride, followed by catalytic reduction . Derivatives like bis-indolylalkanes (BIAs) are synthesized via electrophilic substitution reactions, such as the reaction of this compound with 2-bromo-3-butanone, yielding structurally complex products . Analytical validation of synthetic products often employs gas chromatography/mass spectrometry (GC/MS) with derivatization techniques (e.g., N-trifluoroacetyl/pentafluoropropionyl esters) to enhance detection sensitivity .

Q. What analytical techniques are used to quantify this compound in biological matrices?

Quantification in biological samples (e.g., retina, pineal gland) relies on GC/electron-capture negative ion chemical ionization mass spectrometry (GC/EC-NICI-MS) with deuterated internal standards to ensure precision. For instance, this compound-3-acetic acid (5-MIAA) in quail pineal glands was measured using N-pentafluoropropionyl-O-pentafluorobenzyl ester derivatives . Radioimmunoassays (RIAs) are also employed for detecting 5-MIAA in circadian rhythm studies .

Q. What are the primary biological roles of this compound in mammalian systems?

this compound derivatives regulate circadian rhythms and neuroprotection. In the pineal gland, 5-MIAA exhibits diurnal rhythms linked to light exposure, modulating melatonin synthesis . This compound-2-carboxylic acid (MICA) demonstrates neuroprotective effects in ischemic stroke models by inhibiting mitochondrial dihydrolipoamide dehydrogenase (DLDH), reducing oxidative stress in rat brains .

Advanced Research Questions

Q. How do rotational spectroscopy and ab initio calculations resolve conformational dynamics of this compound?

Rotational spectroscopy of this compound (5MOI) identifies the anti-conformer as the dominant species, with a (1)Lₐ/(1)L₆ energy gap >4000 cm⁻¹, minimizing vibronic coupling. Experimental rotational constants (e.g., A = 1234 MHz, B = 682 MHz) align with ab initio predictions, confirming planar geometry and methoxy group orientation . Stark spectroscopy further quantifies ground and excited-state dipole moments, critical for understanding photophysical behavior .

Q. What methodological approaches assess the neuroprotective efficacy of this compound derivatives in ischemic stroke models?

Preconditioning and postconditioning protocols in rodent models involve administering MICA before or after induced ischemia. Outcomes are evaluated via behavioral tests (e.g., sensorimotor function) and biomarkers (e.g., ROS levels, DLDH activity). In vivo efficacy correlates with in vitro assays measuring mitochondrial membrane potential and caspase-3 activation . Contradictions in neuroprotection outcomes (e.g., variable efficacy across species) require cross-validation using human neuronal cell lines and transgenic models .

Q. How can contradictory findings regarding this compound's effects on circadian rhythm-related proteins be reconciled?

Discrepancies arise from species-specific responses and experimental conditions (e.g., light exposure duration). For example, 5-MIAA rhythms in quail pineal glands are light-sensitive, while rodent studies show variability depending on photoperiod . Comparative studies using luciferase reporters in cryptochrome-expressing cells can standardize assays for ligand-clock protein interactions .

Q. What in vitro and in vivo models validate the antifungal activity of this compound against phytopathogens?

Antifungal activity against Fusarium graminearum is assessed via hyphal growth inhibition assays and reactive oxygen species (ROS) quantification. This compound induces hyphal apoptosis, validated by propidium iodide staining and mitochondrial depolarization measurements. Field trials on crops (e.g., wheat) evaluate disease suppression under controlled environmental conditions .

Q. How does substituent positioning influence the biological activity of indole derivatives?

Methoxy and hydroxy groups at specific positions (e.g., 5-methoxy vs. 6-hydroxy) alter electronic properties and binding affinity. For example, this compound-3-acetic acid (5-MIAA) shows higher receptor affinity than 5-hydroxyindole derivatives due to enhanced lipophilicity and hydrogen-bonding capacity . Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) reveal that methoxy groups at position 5 improve interactions with cryptochrome proteins .

Propiedades

IUPAC Name |

5-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAQDRSOVMLGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143424 | |

| Record name | 5-Methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-94-6 | |

| Record name | 5-Methoxyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHOXYINDOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indol-5-yl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQM3AS43PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.